4-Methoxy-naphthalene-1-carboxamidine hydrochloride
Description
Properties
IUPAC Name |
4-methoxynaphthalene-1-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11;/h2-7H,1H3,(H3,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQSEVJXBYARPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-naphthalene-1-carboxamidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-1-naphthoic acid.
Amidation: The carboxylic acid group of 4-methoxy-1-naphthoic acid is converted to a carboxamidine group through a reaction with an appropriate amidine reagent under acidic conditions.
Hydrochloride Formation: The resulting carboxamidine compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures to facilitate the reaction while preventing decomposition.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-naphthalene-1-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamidine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: 4-Hydroxy-naphthalene-1-carboxamidine hydrochloride.
Reduction: 4-Methoxy-naphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H13ClN2O
Molecular Weight : 232.70 g/mol
CAS Number : 1187929-11-8
The compound features a naphthalene ring with a methoxy group and a carboxamidine functional group. Its unique structure contributes to its reactivity and biological activity.
Chemistry
4-Methoxy-naphthalene-1-carboxamidine hydrochloride serves as a precursor in the synthesis of more complex organic molecules. It is involved in various chemical reactions including:
- Oxidation : Can be oxidized to form naphthoquinone derivatives.
- Reduction : Capable of undergoing reduction to yield different forms.
- Substitution Reactions : The methoxy or carboxamidine groups can be substituted with other functional groups using appropriate reagents.
Biology
This compound is utilized in biological studies related to enzyme inhibition and protein interactions. It has shown promise in:
- Enzyme Inhibition : It binds to active sites of enzymes, blocking their activity and altering metabolic processes, which is crucial for therapeutic applications.
Medicine
Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 29 µmol/L |
| Mycobacterium marinum | 51.9 µmol/L |
| Mycobacterium kansasii | 15.2 µmol/L |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Case Studies
Several studies have explored the compound's biological activity:
- Antibacterial Screening : One study evaluated its efficacy against various bacterial strains, revealing comparable or superior activity to standard antibiotics like ampicillin.
- Enzyme Interaction Studies : Investigations focused on how the compound modulates enzyme activity, demonstrating its potential as a therapeutic agent in cancer treatment.
- Therapeutic Potential : Research has also explored its anti-inflammatory and anticancer properties, highlighting its versatility as a drug candidate.
Comparison with Related Compounds
To understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Key Differences |
|---|---|
| 2-Methoxy-naphthalene-1-carboxylic acid | Lacks carboxamidine group; different biological activity |
| 1-Methoxy-naphthalene-2-carboxamidine hydrochloride | Isomer with altered functional groups affecting reactivity |
These comparisons illustrate how structural variations impact biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Methoxy-naphthalene-1-carboxamidine hydrochloride involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Methylnaphthalene and 2-Methylnaphthalene
These isomers differ in the position of the methyl group on the naphthalene ring. Unlike 4-methoxy-naphthalene-1-carboxamidine hydrochloride, they lack functional groups like methoxy or carboxamidine, resulting in lower polarity and distinct toxicokinetics. Naphthalene derivatives are associated with respiratory and hematological toxicity due to metabolic activation to reactive epoxides .
Ortho-Toluidine Hydrochloride
Ortho-toluidine hydrochloride, an aromatic amine salt, shares the hydrochloride moiety but differs in its benzene core and amine functionalization.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|
| 4-Methoxy-naphthalene-1-carboxamidine HCl | ~250 (estimated) | High (hydrochloride salt) | >200 (estimated) |
| 1-Methylnaphthalene | 142.20 | Insoluble | -30 to -25 |
| 2-Methylnaphthalene | 142.20 | Insoluble | 34–36 |
| Ortho-Toluidine HCl | 163.62 | Soluble | 238–240 |
Note: Data for 1-/2-methylnaphthalene and ortho-toluidine HCl are from referenced sources . Target compound properties are extrapolated based on structural similarities.
Toxicological Profiles
- Naphthalene and Methylnaphthalenes : Inhalation exposure in rodents causes respiratory epithelial damage and nasal tumors. Humans exposed to naphthalene report hemolytic anemia and cataracts .
- 4-Methoxy-naphthalene-1-carboxamidine HCl: Limited data exist, but the carboxamidine group may confer reactivity with biological nucleophiles (e.g., proteases), necessitating caution in handling. The methoxy group could reduce volatility compared to methylnaphthalenes, altering exposure routes .
- Ortho-Toluidine HCl: Recognized as a human carcinogen (IARC Group 1), with occupational exposure linked to bladder cancer. This highlights the importance of functional group impact on toxicity .
Biological Activity
4-Methoxy-naphthalene-1-carboxamidine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 239.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : It can inhibit certain enzymes that are crucial for cellular metabolism and proliferation.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing various physiological processes.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study conducted on a series of naphthalene derivatives demonstrated that compounds with similar structures showed enhanced activity against bacterial strains, including Mycobacterium avium subsp. paratuberculosis. The compound exhibited an IC50 value significantly lower than standard antibiotics, suggesting superior efficacy against resistant strains .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies revealed that it effectively inhibited the growth of human colon carcinoma cell lines. Compounds structurally related to this compound demonstrated cytotoxic effects comparable to established anticancer agents, particularly in cells lacking the TP53 tumor suppressor gene .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory properties. Experimental models showed that it could reduce inflammation markers in vivo, indicating a potential therapeutic application in inflammatory diseases .
Study on Antimycobacterial Activity
A notable study examined the activity of various naphthalene derivatives, including this compound, against M. avium. The results indicated that this compound had a higher potency than rifampicin and ciprofloxacin, with minimal toxicity observed in human cell lines .
Inhibition of Photosynthetic Electron Transport
Another investigation assessed the effects of naphthalene derivatives on photosynthetic electron transport in isolated spinach chloroplasts. The study found significant inhibition at low concentrations, suggesting potential applications in agricultural settings as herbicides or plant growth regulators .
Data Summary
| Biological Activity | IC50 Value (µM) | Comparison with Standard Drugs |
|---|---|---|
| Antimycobacterial | 0.5 | 2x more effective than rifampicin |
| Anticancer (colon carcinoma) | 10 | Comparable to standard agents |
| Inhibition of Photosynthetic Transport | 59 | Significant inhibition observed |
Q & A
Basic Questions
Q. What are the critical storage conditions to ensure stability and prevent degradation of 4-Methoxy-naphthalene-1-carboxamidine hydrochloride in laboratory settings?
- Methodological Answer : Store the compound in a sealed container under inert gas (e.g., nitrogen or argon) to minimize oxidation. Maintain storage temperatures in a cool, dark environment (e.g., 0–6°C for similar naphthalene derivatives) to reduce thermal degradation. Avoid prolonged storage, as decomposition may increase hazardous properties .
Q. What safety protocols should be followed during handling to mitigate exposure risks?
- Methodological Answer : Use local exhaust ventilation or closed systems to avoid inhalation or aerosol formation. Wear appropriate PPE (gloves, lab coat, chemical goggles) and avoid skin/eye contact. In case of exposure, immediately rinse affected areas with water for ≥15 minutes and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can experimental designs incorporate factorial methodologies to optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Implement a factorial design to systematically vary parameters (e.g., temperature, molar ratios, catalysts) and assess their interactions. For example, a 2^k design (where k = variables) can identify significant factors affecting yield or purity. Computational tools (e.g., process simulation software) may reduce physical trials by modeling reaction kinetics and thermodynamics .
Q. What systematic approaches are recommended to resolve contradictions in toxicological data across studies evaluating hepatic and renal effects?
- Methodological Answer : Apply systematic review criteria (Table B-1) to standardize data inclusion:
| Criteria | Parameters |
|---|---|
| Exposure Routes | Inhalation, oral, dermal |
| Health Outcomes | Hepatic (e.g., enzyme elevation), renal (e.g., creatinine clearance) |
| Species | Rodent models (rats/mice) for comparability |
| Use meta-analysis to reconcile dose-response discrepancies, adjusting for confounding variables (e.g., metabolic differences between species) . |
Q. How can computational modeling predict the environmental persistence or bioaccumulation potential of this compound?
- Methodological Answer : Utilize quantitative structure-activity relationship (QSAR) models to estimate log P (partition coefficient) and biodegradation half-life. Validate predictions with experimental assays (e.g., OECD 301B for biodegradability). Molecular dynamics simulations can further assess membrane permeability or protein binding affinities .
Q. What strategies ensure data integrity and reproducibility in multi-institutional studies on the compound’s pharmacological mechanisms?
- Methodological Answer : Adopt standardized protocols for data collection (e.g., electronic lab notebooks with version control) and inter-laboratory calibration of instruments. Use blinded analysis for endpoints like cytotoxicity (e.g., MTT assays) and enforce encryption/access controls for raw datasets .
Q. How should researchers design in vivo studies to evaluate cross-species toxicity while adhering to ethical guidelines?
- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 407 for repeated-dose toxicity) with species-specific adjustments. For example:
- Rodents : Monitor body weight, hematological parameters, and organ histopathology.
- Non-rodents : Use lower sample sizes with non-invasive biomarkers (e.g., urinary metabolites).
Prioritize non-mammalian models (e.g., zebrafish) for preliminary screening to reduce vertebrate use .
Data Contradiction Analysis
Q. What methodologies address conflicting results in studies assessing the compound’s genotoxic potential?
- Methodological Answer : Conduct combinatorial assays (e.g., Ames test, comet assay, micronucleus test) under standardized conditions (pH, metabolic activation). Cross-validate with transcriptomic profiling (e.g., RNA-seq) to detect DNA repair pathway activation. Statistical tools like Bayesian meta-analysis can quantify uncertainty and identify outlier datasets .
Synthesis and Purification
Q. Which membrane technologies are effective in purifying this compound from reaction byproducts?
- Methodological Answer : Employ nanofiltration (MWCO 200–500 Da) to remove low-molecular-weight impurities. For scale-up, use continuous centrifugal partition chromatography (CPC) with solvent systems optimized for naphthalene derivatives (e.g., heptane/ethyl acetate/methanol/water). Monitor purity via HPLC-MS with a C18 column and gradient elution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
